molecular formula C18H18BrN5O B11429677 5-amino-1-(4-bromobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11429677
M. Wt: 400.3 g/mol
InChI Key: SXJAWDCNJKQANZ-UHFFFAOYSA-N
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Description

5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.

    Amidation: The carboxamide group is introduced through a reaction between the triazole derivative and an amine, often under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, leading to debromination or ring-opening.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Debrominated or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound’s bromine and amino groups also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar reactivity but lacking the additional functional groups.

    4-Bromo-1H-1,2,3-triazole: Similar in structure but without the amino and carboxamide groups.

    N-Phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the bromine atom but has similar functional groups.

Uniqueness

5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H18BrN5O/c1-11-7-12(2)9-15(8-11)21-18(25)16-17(20)24(23-22-16)10-13-3-5-14(19)6-4-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

SXJAWDCNJKQANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C

Origin of Product

United States

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